molecular formula C21H24FN3O2 B2768943 N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-fluorophenyl)ethanediamide CAS No. 955774-56-8

N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-fluorophenyl)ethanediamide

Cat. No.: B2768943
CAS No.: 955774-56-8
M. Wt: 369.44
InChI Key: YZBLWRWVROOQEF-UHFFFAOYSA-N
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Description

N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-fluorophenyl)ethanediamide is a synthetic organic compound with a complex structure It is characterized by the presence of a tetrahydroquinoline moiety, an ethyl chain, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-fluorophenyl)ethanediamide typically involves multi-step organic reactionsThe final step involves the formation of the ethanediamide linkage under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-fluorophenyl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-fluorophenyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-fluorophenyl)ethanediamide involves its interaction with specific molecular targets. The tetrahydroquinoline moiety can interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-fluorophenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(3-fluorophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O2/c1-2-25-12-4-5-16-13-15(8-9-19(16)25)10-11-23-20(26)21(27)24-18-7-3-6-17(22)14-18/h3,6-9,13-14H,2,4-5,10-12H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBLWRWVROOQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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